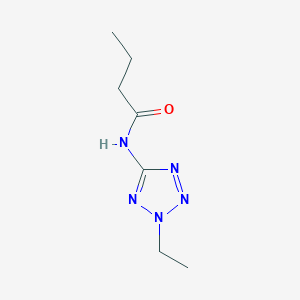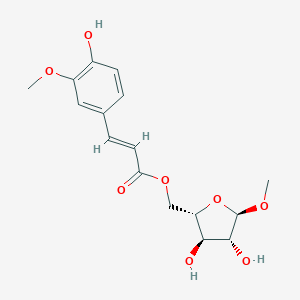
N-(2-ethyl-2H-tetraazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-2H-tetraazol-5-yl)butanamide, also known as AETB, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. AETB is a tetrazole derivative and is structurally similar to other tetrazole-containing compounds that have been found to exhibit biological activity. In Additionally, we will list future directions for research on AETB.
Applications De Recherche Scientifique
N-(2-ethyl-2H-tetraazol-5-yl)butanamide has been found to have potential applications in a variety of scientific research areas. One of the primary uses of N-(2-ethyl-2H-tetraazol-5-yl)butanamide is as a fluorescent probe for detecting the presence of copper ions in biological systems. N-(2-ethyl-2H-tetraazol-5-yl)butanamide has also been used as a ligand for the synthesis of metal complexes, which have been found to exhibit biological activity. Additionally, N-(2-ethyl-2H-tetraazol-5-yl)butanamide has been investigated for its potential as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light and a photosensitizing agent.
Mécanisme D'action
The mechanism of action of N-(2-ethyl-2H-tetraazol-5-yl)butanamide is not fully understood, but it is thought to involve the formation of a complex with metal ions such as copper. This complex can then interact with biological molecules such as proteins and DNA, leading to changes in their structure and function.
Biochemical and Physiological Effects:
N-(2-ethyl-2H-tetraazol-5-yl)butanamide has been found to exhibit a variety of biochemical and physiological effects in vitro. For example, N-(2-ethyl-2H-tetraazol-5-yl)butanamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. N-(2-ethyl-2H-tetraazol-5-yl)butanamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2-ethyl-2H-tetraazol-5-yl)butanamide has been shown to have antioxidant activity, which may be beneficial in the treatment of diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-ethyl-2H-tetraazol-5-yl)butanamide in lab experiments is its fluorescent properties, which make it a useful tool for detecting the presence of copper ions in biological systems. Additionally, N-(2-ethyl-2H-tetraazol-5-yl)butanamide's ability to form metal complexes may make it a useful tool for the synthesis of new compounds with biological activity. However, one limitation of using N-(2-ethyl-2H-tetraazol-5-yl)butanamide is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-ethyl-2H-tetraazol-5-yl)butanamide. One area of interest is the development of new metal complexes using N-(2-ethyl-2H-tetraazol-5-yl)butanamide as a ligand, with the goal of identifying compounds with enhanced biological activity. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-ethyl-2H-tetraazol-5-yl)butanamide and its potential applications in photodynamic therapy. Finally, investigations into the potential toxicity of N-(2-ethyl-2H-tetraazol-5-yl)butanamide and its effects on biological systems are needed to ensure its safety for use in lab experiments.
Méthodes De Synthèse
The synthesis of N-(2-ethyl-2H-tetraazol-5-yl)butanamide involves the reaction of 2-ethyl-2H-tetrazole-5-carboxylic acid with butanoyl chloride in the presence of a base such as triethylamine. The resulting product is N-(2-ethyl-2H-tetraazol-5-yl)butanamide, which can be purified using standard techniques such as column chromatography or recrystallization.
Propriétés
Nom du produit |
N-(2-ethyl-2H-tetraazol-5-yl)butanamide |
|---|---|
Formule moléculaire |
C7H13N5O |
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
N-(2-ethyltetrazol-5-yl)butanamide |
InChI |
InChI=1S/C7H13N5O/c1-3-5-6(13)8-7-9-11-12(4-2)10-7/h3-5H2,1-2H3,(H,8,10,13) |
Clé InChI |
DUUFAOAFBKVYMI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NN(N=N1)CC |
SMILES canonique |
CCCC(=O)NC1=NN(N=N1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B237738.png)

![N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237759.png)
![2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B237768.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B237779.png)
![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide](/img/structure/B237784.png)
![55-(2-Amino-2-oxoethyl)-42,62-di(ethylidene)-36-(1-hydroxyethyl)-33,51-dimethyl-15-methylidene-13,28,34,37,40,43,49,53,60,63-decaoxo-6,10,17,21,25,32,57-heptathia-14,29,35,38,41,44,50,54,61,64,65,66,67,68,69,70,71-heptadecazadecacyclo[31.19.12.14,52.15,8.19,12.116,19.120,23.124,27.156,59.044,48]henheptaconta-1(52),2,4(66),5(71),7,9(70),16(69),18,20(68),22,24(67),56(65)-dodecaene-30-carboxylic acid](/img/structure/B237786.png)

![5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B237791.png)



